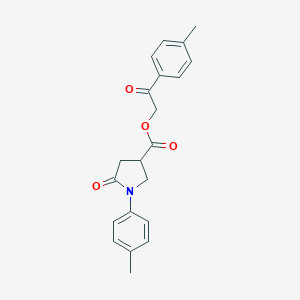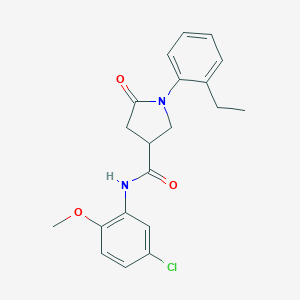
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MEPEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MEPEP is a pyrrolidine derivative that has been synthesized using various methods and has been studied extensively for its biological activities and mechanism of action.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has some limitations such as its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the development of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate analogs with improved solubility and bioavailability. Another direction is the study of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate and its potential therapeutic applications.
Synthesis Methods
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using various methods such as the reaction of 4-methylacetophenone and 4-ethylbenzaldehyde with pyrrolidine-2,3-dione. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography. Other methods of synthesis include the use of microwave irradiation, ultrasound, and solvent-free conditions.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. 2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
properties
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-16-6-10-19(11-7-16)23-13-18(12-21(23)25)22(26)27-14-20(24)17-8-4-15(2)5-9-17/h4-11,18H,3,12-14H2,1-2H3 |
InChI Key |
AOGOAKQRNNNYJD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)


